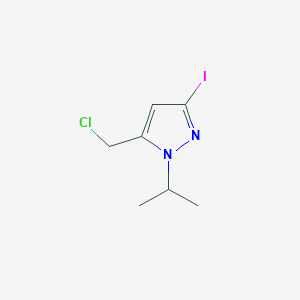

5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-iodo-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClIN2/c1-5(2)11-6(4-8)3-7(9)10-11/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPCBINJWCLZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)I)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl and iodo groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 5 undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistic Insight :

The chloromethyl group acts as an electrophilic site, facilitating SN2 displacement. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like KOH accelerate hydrolysis .

Cross-Coupling Reactions

The iodine substituent at position 3 enables palladium-catalyzed coupling reactions:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 3-Aryl-5-(chloromethyl)-1-isopropyl-1H-pyrazole | 88% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 3-Alkynyl-5-(chloromethyl)-1-isopropyl-1H-pyrazole | 82% | |

| Heck Reaction | Pd(OAc)₂, P(o-Tol)₃, DMF, 100°C | 3-Vinyl-5-(chloromethyl)-1-isopropyl-1H-pyrazole | 75% |

Key Observations :

-

The iodine atom’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed systems.

-

Steric hindrance from the isopropyl group at position 1 minimally affects coupling regioselectivity .

Oxidation and Functionalization

The chloromethyl group can be oxidized or further functionalized:

Limitations :

Over-oxidation to carboxylic acids occurs with strong agents like KMnO₄, necessitating controlled conditions .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles:

Notable Features :

-

The triazole products exhibit enhanced bioactivity due to hydrogen-bonding interactions .

-

Annulation reactions preserve the iodine substituent’s integrity .

Radical-Mediated Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators:

Mechanism :

Iodine radicals generated via initiators participate in chain-transfer or addition reactions .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Structural Insights :

Hydrogen bonds between the pyrazole nitrogen and protein residues (e.g., Glu366) enhance binding affinity .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that pyrazole derivatives, including 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole, exhibit significant antiviral properties. In particular, compounds related to pyrazoles have been shown to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the replication of certain viruses, including measles virus. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance antiviral potency .

Cancer Treatment

The anticancer potential of pyrazole derivatives has been extensively studied. Recent investigations into pyrazolo[1,5-a]pyrimidines have demonstrated their ability to inhibit cancer cell growth. In vitro assays using MDA-MB-231 breast cancer cells showed varying degrees of growth inhibition, indicating that structural modifications in pyrazole compounds can lead to enhanced anticancer activity . Notably, the incorporation of specific substituents in the pyrazole ring has been linked to improved efficacy against cancer cells.

Agricultural Applications

Pesticidal Properties

Compounds based on the pyrazole structure have also been explored for their pesticidal activities. The unique chemical properties of this compound allow it to act as an effective agent against various agricultural pests. Research has indicated that such compounds can disrupt pest metabolic processes, leading to decreased viability and reproduction rates .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including halogenation and alkylation reactions. The following table summarizes key synthetic pathways:

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Halogenation | Iodine, Chloromethyl compound | 85% |

| 2 | Alkylation | Isopropyl group introduction | Variable |

Case Studies

Case Study 1: Antiviral Screening

In a study aimed at identifying novel antiviral agents, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were screened for their ability to inhibit DHODH activity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating promising antiviral activity against viral replication .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The synthesized compounds were tested for their ability to induce apoptosis in MDA-MB-231 cells. The study found that specific structural modifications led to a significant increase in cytotoxicity compared to control groups, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism by which 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Data Tables

Table 1: Substituent Comparison of Pyrazole Derivatives

Table 2: Key Spectral Data

Biological Activity

5-(Chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with chloromethyl and iodo substituents, contributing to its reactivity and biological properties. The presence of the isopropyl group enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in diverse biological effects such as:

- Antiparasitic Activity : Similar compounds have shown efficacy against ectoparasites like fleas and ticks, suggesting potential applications in veterinary medicine .

- Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, related compounds exhibit IC50 values in the low micromolar range against cancer cell lines .

Biological Activity Data

Case Studies

- Antiparasitic Efficacy : In a study examining the efficacy of pyrazole derivatives against ectoparasites, compounds similar to this compound demonstrated superior protection against fleas and ticks over extended periods .

- Cancer Research : Research focused on pyrazolo[3,4-b]pyridines has shown that modifications to the pyrazole core can enhance selectivity towards CDK targets, providing insights into designing more effective anticancer agents. Compounds with similar structures have been shown to inhibit cellular proliferation in various human tumor cell lines .

- Mechanistic Studies : Investigations into the mechanism of action revealed that pyrazole derivatives can modulate protein interactions crucial for cellular signaling pathways. For instance, compounds were found to disrupt protein-protein interactions critical for cancer cell survival .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via halogenation and substitution reactions. A Vilsmeier-Haack reaction (using DMF/POCl₃) is effective for introducing aldehyde or chloromethyl groups to pyrazole precursors . For iodination, electrophilic substitution with iodine monochloride (ICl) in dichloromethane at 0–5°C is preferred to minimize side reactions . Optimize solvent polarity (e.g., acetonitrile vs. THF) and temperature (e.g., 0°C vs. room temperature) to control regioselectivity. Yields typically range from 50–70%, with impurities arising from over-iodination or incomplete substitution. Purification via column chromatography (hexane/ethyl acetate) or recrystallization is critical .

Q. Q2. How can the chloromethyl and iodo substituents be leveraged for further functionalization in medicinal chemistry?

Methodological Answer: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to introduce bioactive moieties, while the iodo group facilitates cross-coupling reactions (Suzuki, Sonogashira) for aryl/alkynyl extensions . For example:

- Suzuki Coupling: Use Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in DMF/H₂O (80°C, 12 h) to install aromatic rings at the 3-position .

- Amine Substitution: React the chloromethyl group with piperidine in DMF at 60°C for 6 h to generate tertiary amines . Monitor reaction progress via TLC and characterize intermediates using H/C NMR to confirm regiochemistry.

Data Contradiction Note: Some studies report competing elimination (e.g., dehydrohalogenation) during substitution; adding NaI as a catalyst suppresses this .

Analytical Challenges in Structural Confirmation

Q. Q3. What spectroscopic and computational methods resolve ambiguities in structural elucidation?

Methodological Answer:

- NMR: Use H NMR (400 MHz) to identify the isopropyl group (δ 1.2–1.4 ppm, doublet) and chloromethyl (δ 4.6–4.8 ppm, singlet). C NMR confirms iodine’s deshielding effect (C-3: δ 90–100 ppm) .

- Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic patterns for iodine (M+2 peak intensity ~97%) and chlorine (M+2 ~32%) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrations (e.g., C-I stretch at 550–600 cm⁻¹) and compare with experimental data .

Q. Q4. What strategies are effective for evaluating the biological potential of this compound?

Methodological Answer: While direct studies on this compound are limited, structurally related pyrazoles exhibit anticancer and antimicrobial activity. Use the following workflow:

In Silico Screening: Perform molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) or bacterial DNA gyrase .

In Vitro Assays: Test cytotoxicity (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC against S. aureus and E. coli) .

SAR Analysis: Compare with analogs (e.g., 5-chloro-3-ethyl-1-phenyl derivatives) to identify critical substituents .

Note: The iodo group’s steric bulk may hinder binding; consider replacing it with smaller halogens (Cl/Br) in derivatives .

Addressing Data Discrepancies in Published Studies

Q. Q5. How should researchers reconcile conflicting reports on reaction yields or spectroscopic data?

Methodological Answer: Contradictions often arise from solvent purity, catalyst lot variability, or instrumentation calibration. For example:

- Yield Discrepancies: Reproduce reactions under inert atmosphere (N₂/Ar) to exclude moisture/O₂ interference .

- NMR Shifts: Calibrate spectrometers using TMS or internal standards (e.g., CDCl₃ δ 7.26 ppm for H). Cross-validate with 2D NMR (COSY, HSQC) .

- Reaction Pathways: Use LC-MS to detect transient intermediates (e.g., iodonium ions) that may explain divergent products .

Computational Modeling for Reactivity Prediction

Q. Q6. Which computational tools predict the reactivity of the iodo and chloromethyl groups in complex matrices?

Methodological Answer:

- DFT (Gaussian 16): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodo group shows high electrophilicity (f⁻ ~0.15), favoring cross-coupling .

- MD Simulations (AMBER): Model solvation effects in DMSO/water mixtures to predict aggregation or degradation under biological conditions .

- Machine Learning: Train models on PubChem pyrazole data to forecast reaction outcomes (e.g., substitution vs. elimination) .

Key Takeaways for Researchers:

- Prioritize controlled halogenation conditions to avoid over-functionalization.

- Combine experimental and computational methods to resolve structural ambiguities.

- Explore bioactivity through targeted derivatives, leveraging the iodo group’s versatility in cross-coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.